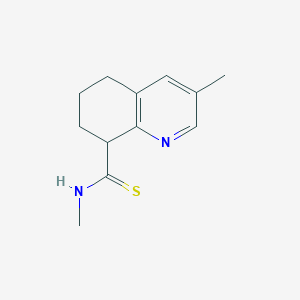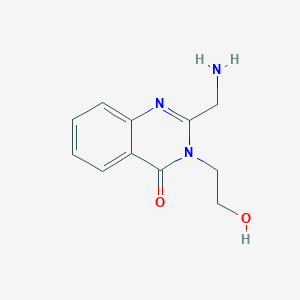
6-Fluoro-5-nitroquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5FN2O3 and a molecular weight of 220.16 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-nitroquinoline-2-carbaldehyde typically involves the nitration of 6-fluoroquinoline followed by formylation. The nitration process introduces a nitro group at the 5-position of the quinoline ring, while the formylation introduces an aldehyde group at the 2-position. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-5-nitroquinoline-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 6-Fluoro-5-nitroquinoline-2-carboxylic acid.
Reduction: 6-Fluoro-5-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-nitroquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying enzyme activities and biological pathways involving quinoline derivatives.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-nitroquinoline-2-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroquinoline-2-carbaldehyde: Lacks the nitro group, which may result in different biological activities.
5-Nitroquinoline-2-carbaldehyde: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
6-Fluoro-5-aminoquinoline-2-carbaldehyde: The amino group can lead to different chemical and biological properties compared to the nitro group.
Uniqueness
6-Fluoro-5-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring. This combination of functional groups can result in distinct chemical reactivity and biological activities, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C10H5FN2O3 |
|---|---|
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
6-fluoro-5-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5FN2O3/c11-8-3-4-9-7(10(8)13(15)16)2-1-6(5-14)12-9/h1-5H |
InChI-Schlüssel |
QUSZCEVMDLYMIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)




![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
